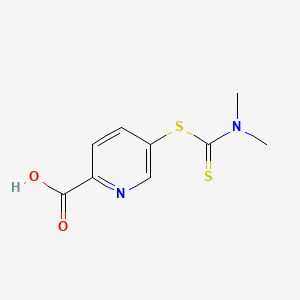
5-Dimethyldithiocarbamylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethyldithiocarbamylpicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of picolinic acid exhibit significant antimicrobial properties. For instance, studies have shown that picolinic acid can enhance the efficacy of certain antibiotics against resistant strains of bacteria, such as Mycobacterium avium complex . The incorporation of dimethyldithiocarbamyl groups may further potentiate these effects, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that 5-Dimethyldithiocarbamylpicolinic acid may have anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies.
Agricultural Applications
Agrochemical Intermediates
The compound is being explored as an intermediate in the synthesis of agrochemicals. Its dithiocarbamate structure allows it to function as a potent chelator of metal ions, which can enhance the bioavailability of nutrients in soil and improve plant growth . Furthermore, compounds with similar structures have been utilized in developing pesticides and herbicides due to their ability to disrupt pest metabolism.
Material Science Applications
Coordination Chemistry
this compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable for applications in catalysis and as precursors for advanced materials . The ability to coordinate with metals enhances the material properties, making them suitable for electronic or photonic applications.
Case Studies
Eigenschaften
CAS-Nummer |
53562-97-3 |
|---|---|
Molekularformel |
C9H10N2O2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
5-(dimethylcarbamothioylsulfanyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)9(14)15-6-3-4-7(8(12)13)10-5-6/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DPRCNNZNAGQWBE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CN=C(C=C1)C(=O)O |
Kanonische SMILES |
CN(C)C(=S)SC1=CN=C(C=C1)C(=O)O |
Key on ui other cas no. |
53562-97-3 |
Synonyme |
5-dimethyldithiocarbamylpicolinic acid YP 279 YP-279 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















